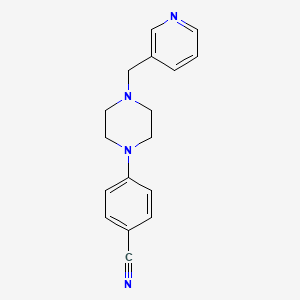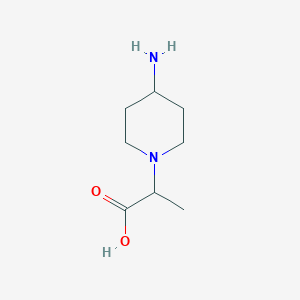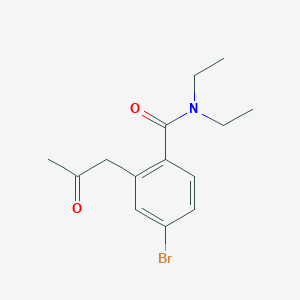
2-(8-Methylquinolin-6-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(8-Methylquinolin-6-yl)acetic acid is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring substituted with a methyl group at the 8th position and an acetic acid moiety at the 6th position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-Methylquinolin-6-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with quinoline or a substituted quinoline.
Methylation: Introduction of a methyl group at the 8th position can be achieved using methylating agents such as methyl iodide in the presence of a base.
Acetic Acid Substitution: The acetic acid moiety can be introduced through a Friedel-Crafts acylation reaction using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions may target the quinoline ring or the acetic acid moiety, leading to various reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various hydrogenated derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
作用機序
The mechanism of action of 2-(8-Methylquinolin-6-yl)acetic acid depends on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, modulating their activity. The quinoline ring is known to intercalate with DNA, potentially affecting gene expression and cellular processes.
類似化合物との比較
Quinoline-6-carboxylic acid: Similar structure but lacks the methyl group at the 8th position.
8-Methylquinoline: Lacks the acetic acid moiety.
Quinoline-6-acetic acid: Similar structure but lacks the methyl group at the 8th position.
Uniqueness: 2-(8-Methylquinolin-6-yl)acetic acid is unique due to the presence of both the methyl group and the acetic acid moiety, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C12H11NO2 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
2-(8-methylquinolin-6-yl)acetic acid |
InChI |
InChI=1S/C12H11NO2/c1-8-5-9(7-11(14)15)6-10-3-2-4-13-12(8)10/h2-6H,7H2,1H3,(H,14,15) |
InChIキー |
SRLDCVZXILINJI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1N=CC=C2)CC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Chloro-7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B8558930.png)


![Methyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B8558944.png)


![N,N-Diethyl-N-{[3-(trifluoromethyl)phenyl]methyl}ethanaminium chloride](/img/structure/B8558962.png)



